4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring core, with phenyl and amino substituents. The tert-butylphenyl and chlorophenyl groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might be expected to undergo reactions typical of the pyrimidine ring system. These could include electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine ring, phenyl groups, and amino group would likely make it a relatively stable compound. It’s likely to be solid at room temperature, and its solubility would depend on the specific nature of the substituents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of new pyrimidines and condensed pyrimidines derived from this compound. For instance, the antimicrobial activity of these compounds has been studied against a range of Gram-positive and Gram-negative bacteria, demonstrating potential utility as antimicrobial agents (Essam Abdelghani et al., 2017).
Molecular Docking and Synthesis Studies
Further studies have involved molecular docking to predict the affinity of synthesized compounds with specific proteins. For example, one study synthesized derivatives and assessed their affinity with the CDK4 protein, showing significant binding interactions and suggesting potential for anticancer therapy (M. R. Holam et al., 2022).
Anticancer Activity
The anticancer activities of related compounds have been evaluated, with some showing promising results against various human tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (S. Tiwari et al., 2016).
Antibacterial Activity
The novel pyrimidine-based heterocycles synthesized from related structures have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, further underscoring their potential in antimicrobial therapy (W. Shehta & A. A. Abdel Hamid, 2019).
Safety And Hazards
Future Directions
The study of novel pyrimidine derivatives is a rich field, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound could be of interest for further study, depending on its physical and chemical properties, and any biological activity it might have .
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBEMNOFGZIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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